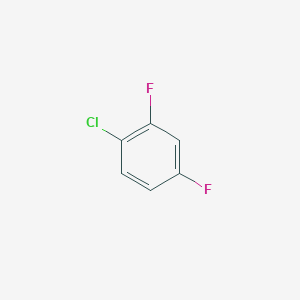
1-Chloro-2,4-difluorobenzene
Cat. No. B074516
Key on ui cas rn:
1435-44-5
M. Wt: 148.54 g/mol
InChI Key: AJCSNHQKXUSMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05504264
Procedure details


The chlorine gas which is used is employed in anhydrous form. The reaction of the m-difluoronitro-aromatic compounds with the chlorine must be carried out in the absence of Lewis acids or other chlorinating catalysts. The required temperatures are within the range from 80° to 250° C. preferably 100° to 200° C. The reaction can be carried out in the presence or absence of a fluoride-capturing agent. The necessary chlorodifluorobenzene compound (starting compound) can, for example, be prepared as follows: 1800 g (11.3 mol) of 2,4-difluoronitrobenzene (anhydrous and free of Lewis acids) are initially introduced into a 2 l four-neck flask having a stirrer, gas-entry tube and distillation bridge. The reaction solution is brought to 160° C. A stream of chlorine of 4-6 l/h is then passed through the solution at this temperature. After 1-2 h, brown gases are formed which are absorbed in dilute sodium hydroxide solution. After 28 h, the entry of gas is stopped and the reaction solution is distilled (head temperature 127° C). 675.8 g of 2,4-difluorochlorobenzene are obtained, corresponding to a yield of 91%, based on reacted 2,4-difluoronitrobenzene.

[Compound]
Name
m-difluoronitro-aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Yield
91%
Identifiers


|
REACTION_CXSMILES
|
ClCl.[F-].[Cl:4][C:5]1[C:6]([F:12])=[C:7](F)[CH:8]=[CH:9][CH:10]=1.[F:13]C1C=C(F)C=CC=1[N+]([O-])=O>>[F:12][C:6]1[CH:7]=[C:8]([F:13])[CH:9]=[CH:10][C:5]=1[Cl:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Two
[Compound]
|
Name
|
m-difluoronitro-aromatic compounds
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C=CC1)F)F
|
Step Five
|
Name
|
|
|
Quantity
|
1800 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are within the range from 80° to 250° C. preferably 100° to 200° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation bridge
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is brought to 160° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
brown gases are formed which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are absorbed in dilute sodium hydroxide solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 28 h
|
|
Duration
|
28 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the reaction solution is distilled (head temperature 127° C)
|
Outcomes


Product
Details
Reaction Time |
1.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 675.8 g | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
